molecular formula C18H16BrN3O B3013856 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448136-56-8

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B3013856
CAS No.: 1448136-56-8
M. Wt: 370.25
InChI Key: UCRWTRMFKCQUCO-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, bromination, and subsequent functionalization. One common method involves the cyclization of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core . This is followed by bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and reaction time are critical factors that are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom. Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of the bromine atom, cyclopropyl group, and imidazo[1,2-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWTRMFKCQUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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